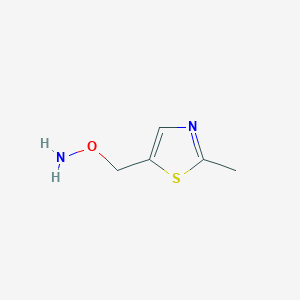
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethanamine group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method is the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3,5-dibromo-2-ethylpyridine is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in saturated amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary based on the specific context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(3,6-Dibromopyridin-2-yl)ethan-1-amine
- 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine
- 1-(2,5-Dibromopyridin-3-yl)ethan-1-amine
Comparison: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is unique due to the specific positioning of the bromine atoms and the ethanamine group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C7H8Br2N2 |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
1-(3,5-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 |
Clave InChI |
BIQSASDTMJURLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=N1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)




![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)







![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
